Pregn-4-ene-3,20-dione, 11alpha-hydroxy-, acetate

CAS No.:

Cat. No.: VC16062202

Molecular Formula: C23H32O4

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H32O4 |

|---|---|

| Molecular Weight | 372.5 g/mol |

| IUPAC Name | (17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl) acetate |

| Standard InChI | InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(26)9-10-22(15,3)21(17)20(27-14(2)25)12-23(18,19)4/h11,17-21H,5-10,12H2,1-4H3 |

| Standard InChI Key | IWRPVTXREVYBHT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

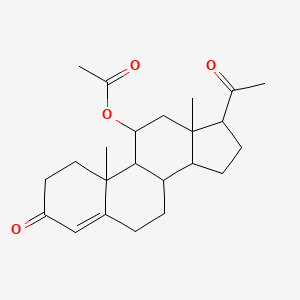

Pregn-4-ene-3,20-dione, 11α-hydroxy-, acetate has the molecular formula C₂₃H₃₂O₄ and a molecular weight of 372.4978 g/mol . Its systematic IUPAC name is (11α)-11-(acetyloxy)pregn-4-ene-3,20-dione, reflecting the acetylated hydroxyl group at the 11α position. Alternative designations include 11α-acetoxyprogesterone and 11α-hydroxyprogesterone acetate, emphasizing its structural relationship to progesterone .

Stereochemical Features

The compound’s steroidal backbone consists of four fused rings (three cyclohexane rings and one cyclopentane ring) with defined stereochemistry. The 11α configuration positions the acetoxy group on the same face of the molecule as the methyl group at position 19, influencing its interactions with enzymatic targets . The ketone at position 3 and the acetylated hydroxyl at position 11 are critical for its bioactivity, as demonstrated by structure-activity relationship studies .

Table 1: Key Chemical Identifiers

Pharmacological Activity and Mechanism of Action

Inhibition of 11β-Hydroxysteroid Dehydrogenase

11α-Hydroxyprogesterone acetate is a competitive inhibitor of 11β-HSD isoforms 1 and 2, enzymes responsible for converting active glucocorticoids (e.g., cortisol, corticosterone) into inactive 11-dehydro metabolites . In vitro assays reveal half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range, surpassing the potency of glycyrrhetinic acid, a well-characterized 11β-HSD inhibitor . By blocking this enzymatic activity, the compound prolongs the half-life of endogenous glucocorticoids, enabling them to aberrantly activate mineralocorticoid receptors (MRs) in renal tissues .

Hypertensinogenic Effects in Animal Models

Chronic infusion of 11α-hydroxyprogesterone acetate in Sprague-Dawley rats induces significant blood pressure elevation within 72 hours, persisting throughout 14-day treatments . Adrenalectomy abolishes this hypertensive effect, implicating adrenal-derived glucocorticoids as necessary cofactors . Co-administration with the MR antagonist RU28318 attenuates blood pressure rises, confirming MR-dependent pathways . In adrenalectomized spontaneously hypertensive rats, the compound amplifies corticosterone-induced hypertension, highlighting its role as a glucocorticoid potentiator .

Table 2: Pharmacodynamic Profile in Rat Models

Synthetic Pathways and Industrial Production

Chemical Synthesis

The synthesis of 11α-hydroxyprogesterone acetate typically begins with progesterone (pregn-4-ene-3,20-dione) as the precursor. Key steps include:

-

Microbial Hydroxylation: Rhizopus nigricans or Aspergillus ochraceus cultures introduce an 11α-hydroxyl group into progesterone under aerobic conditions .

-

Acetylation: The 11α-hydroxyl group is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .

-

Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product, achieving >98% purity .

Industrial-Scale Manufacturing

Large-scale production employs fermentation bioreactors for hydroxylation, followed by semi-synthetic acetylation. Process optimization focuses on yield enhancement (>85%) and minimizing byproducts like 11β-hydroxylated isomers .

Research Applications and Clinical Relevance

Mechanistic Studies of Hypertension

This compound serves as a tool to investigate glucocorticoid-mineralocorticoid crosstalk in hypertension pathogenesis. Its ability to inhibit 11β-HSD2 in distal nephron cells mimics genetic deficiencies (e.g., apparent mineralocorticoid excess syndrome), providing insights into sodium retention and blood pressure dysregulation .

Drug Development

Comparative Analysis with Related Steroids

Table 3: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Groups | Primary Activity |

|---|---|---|---|

| Progesterone | C₂₁H₃₀O₂ | 3-ketone, 20-ketone | Endogenous progestogen |

| 11α-Hydroxyprogesterone Acetate | C₂₃H₃₂O₄ | 3-ketone, 20-ketone, 11α-acetoxy | 11β-HSD inhibition, MR activation |

| Corticosterone | C₂₁H₃₀O₄ | 3-ketone, 11β-hydroxy, 21-hydroxy | Endogenous glucocorticoid |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume